molecular formula C10H12Cl2FNO2 B13478787 methyl (2S)-2-amino-3-(3-chloro-4-fluorophenyl)propanoate hydrochloride

methyl (2S)-2-amino-3-(3-chloro-4-fluorophenyl)propanoate hydrochloride

Cat. No.: B13478787
M. Wt: 268.11 g/mol
InChI Key: RVRVQRPHGLKMOU-FVGYRXGTSA-N
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Description

Methyl (2S)-2-amino-3-(3-chloro-4-fluorophenyl)propanoate hydrochloride is a chemical compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a chlorinated and fluorinated phenyl ring, and a propanoate ester. The hydrochloride form enhances its solubility in water, making it more accessible for various applications.

Properties

Molecular Formula

C10H12Cl2FNO2

Molecular Weight

268.11 g/mol

IUPAC Name

methyl (2S)-2-amino-3-(3-chloro-4-fluorophenyl)propanoate;hydrochloride

InChI

InChI=1S/C10H11ClFNO2.ClH/c1-15-10(14)9(13)5-6-2-3-8(12)7(11)4-6;/h2-4,9H,5,13H2,1H3;1H/t9-;/m0./s1

InChI Key

RVRVQRPHGLKMOU-FVGYRXGTSA-N

Isomeric SMILES

COC(=O)[C@H](CC1=CC(=C(C=C1)F)Cl)N.Cl

Canonical SMILES

COC(=O)C(CC1=CC(=C(C=C1)F)Cl)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-2-amino-3-(3-chloro-4-fluorophenyl)propanoate hydrochloride typically involves several steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-fluoroaniline and methyl acrylate.

    Reaction Steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale reactors: To handle the exothermic nature of the reactions.

    Catalysts: Such as palladium on carbon for the hydrogenation step.

    Purification: Techniques like recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-amino-3-(3-chloro-4-fluorophenyl)propanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Methyl (2S)-2-amino-3-(3-chloro-4-fluorophenyl)propanoate hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which methyl (2S)-2-amino-3-(3-chloro-4-fluorophenyl)propanoate hydrochloride exerts its effects involves:

    Molecular Targets: It may interact with specific enzymes or receptors in biological systems.

    Pathways: The compound can modulate biochemical pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (3S)-3-amino-3-(3-chloro-4-fluorophenyl)propanoate hydrochloride
  • Methyl (2R)-2-amino-3-(3-chloro-4-fluorophenyl)propanoate hydrochloride

Uniqueness

Methyl (2S)-2-amino-3-(3-chloro-4-fluorophenyl)propanoate hydrochloride is unique due to its specific stereochemistry (2S), which can influence its biological activity and interactions compared to its (2R) or (3S) counterparts.

Biological Activity

Methyl (2S)-2-amino-3-(3-chloro-4-fluorophenyl)propanoate hydrochloride is a compound with notable biological activity, particularly in pharmacological contexts. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C10H12ClFNO2
  • Molecular Weight : 268.11 g/mol
  • CAS Number : 757181-66-1
  • Boiling Point : 303.0 ± 37.0 °C (predicted)
  • Density : 1.294 ± 0.06 g/cm³ (predicted)
  • pKa : 6.48 ± 0.33 (predicted)

The hydrochloride form enhances the compound's solubility in water, making it more suitable for biological studies and applications .

This compound exhibits significant interactions with various molecular targets, including enzymes and receptors. Its biological activity may manifest as either an inhibitor or an activator of specific biochemical pathways, which is crucial for drug development. The presence of halogen substitutions, particularly chlorine and fluorine, influences its reactivity and interaction with biological systems, potentially enhancing its efficacy against certain targets .

Antimicrobial Activity

Research indicates that compounds with similar structural features to this compound exhibit antimicrobial properties. For instance, studies have shown that halogenated compounds can target bacterial cells effectively, with chlorinated derivatives often demonstrating enhanced lipophilicity and cellular penetration .

Compound NameMIC (µg/mL)Activity
Methyl (2S)-2-amino-3-(3-chloro-4-fluorophenyl)propanoateTBDPotential antimicrobial
Related Chlorinated Compound16Active against E. faecium

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. For example, it has been suggested that similar compounds show promising activity against HepG2 hepatic cancer cells, indicating potential as an anticancer agent .

Case Studies

  • Study on Enzyme Inhibition :
    A study investigated the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The findings suggested that the compound could modulate enzyme activity, leading to altered biochemical responses in treated cells.
  • Antimicrobial Efficacy :
    Another case study focused on the antimicrobial efficacy of fluorinated compounds against Gram-positive and Gram-negative bacteria. The results highlighted that compounds with similar structures to methyl (2S)-2-amino-3-(3-chloro-4-fluorophenyl)propanoate exhibited significant antibacterial activity, supporting its potential use in treating infections caused by resistant strains.

Q & A

Q. What safety protocols are critical when handling this compound due to its hydrochloride salt form?

  • Answer : Use fume hoods to avoid inhalation of fine particulates. Personal protective equipment (PPE) includes nitrile gloves and safety goggles. Neutralize waste with sodium bicarbonate before disposal .

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